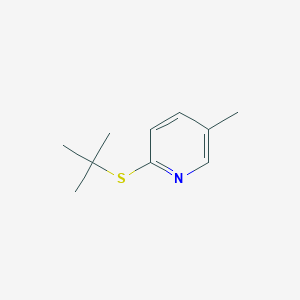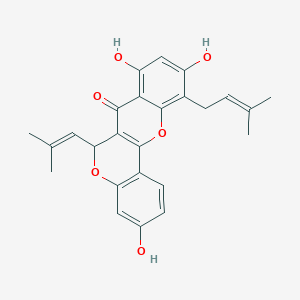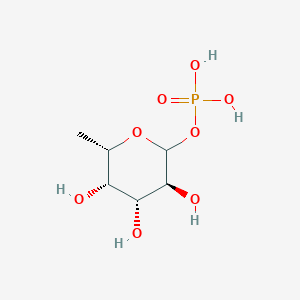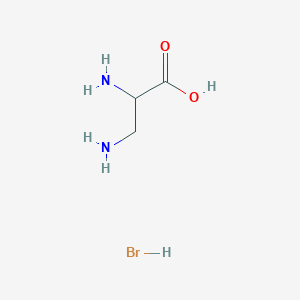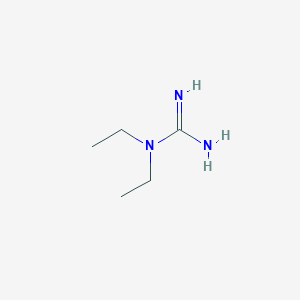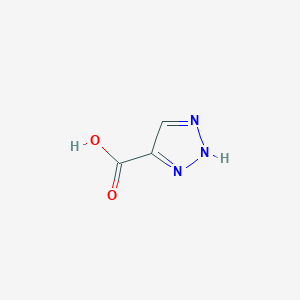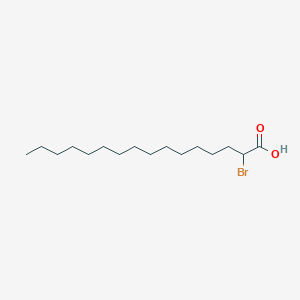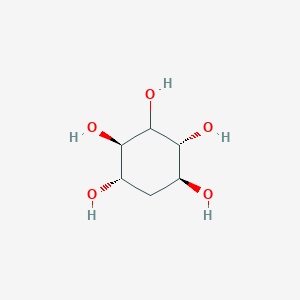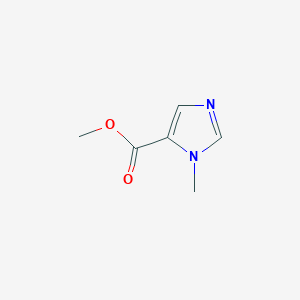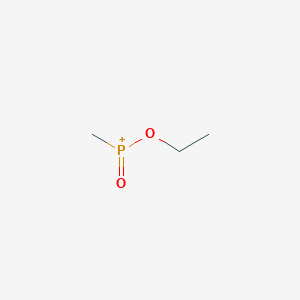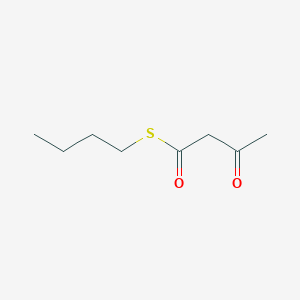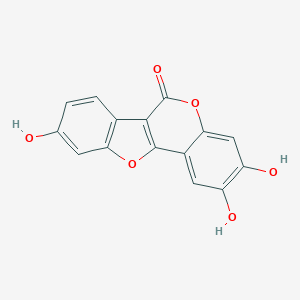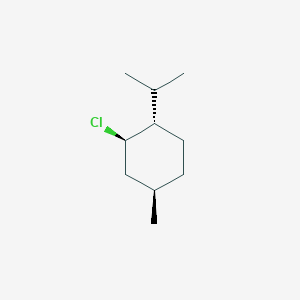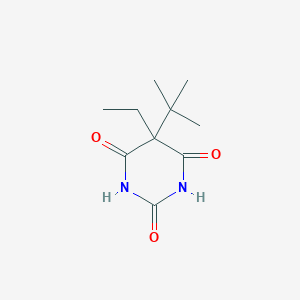
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their anxiolytic, anticonvulsant, and anesthetic effects. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of diethyl malonate with urea in the presence of a strong base, followed by alkylation with tert-butyl bromide and ethyl iodide. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: The compound is used in research on neurotransmitter function and the mechanisms of central nervous system depression.
Medicine: It serves as a reference compound in the development of new sedative and hypnotic drugs.
Industry: The compound is used in the synthesis of other barbiturate derivatives and related pharmaceuticals.
作用机制
The mechanism of action of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the GABA_A receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces a calming effect.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its short-acting effects and use as a preoperative sedative.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tert-butyl and ethyl substituents influence its lipid solubility, onset of action, and duration of effect, making it different from other barbiturates in terms of clinical use and efficacy.
属性
CAS 编号 |
15379-32-5 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
InChI 键 |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Key on ui other cas no. |
15379-32-5 |
同义词 |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


